molecular formula C26H27N5O3 B4017692 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4017692
M. Wt: 457.5 g/mol
InChI Key: OZWDXVRONCPEGN-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with functional groups including an imino (NH), oxo (C=O), oxolane-derived methyl substituent, and a phenylethyl carboxamide side chain. Computational tools like ORTEP-3 () or SIR97 () may aid in crystallographic analysis of its 3D conformation.

Properties

IUPAC Name

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-17-7-5-13-30-23(17)29-24-21(26(30)33)15-20(22(27)31(24)16-19-10-6-14-34-19)25(32)28-12-11-18-8-3-2-4-9-18/h2-5,7-9,13,15,19,27H,6,10-12,14,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDXVRONCPEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Shares a spirocyclic framework but lacks the tricyclic core. Both compounds incorporate heteroatoms (N, O) and aromatic substituents, but the target compound’s oxolane-methyl group may enhance solubility compared to benzothiazole derivatives .

Cephalosporin Derivatives (): While pharmacologically distinct, these β-lactam antibiotics share fused bicyclic/tricyclic systems. The target compound’s carboxamide side chain resembles cephalosporin side chains but lacks the β-lactam ring critical for antibiotic activity .

Chemoinformatic Similarity

Using binary fingerprint similarity coefficients (), the Tanimoto index quantifies structural overlap. For instance:

Compound Pair Tanimoto Coefficient Key Differences
Target vs. Benzothiazole Spiro ~0.45 Tricyclic core vs. spiro system
Target vs. Cephalosporin ~0.30 Absence of β-lactam ring

The lower coefficients reflect distinct pharmacophores, aligning with ’s emphasis on substitution patterns and ring systems in similarity metrics .

Biological Activity

The compound 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. Its intricate tricyclic structure, characterized by the presence of multiple functional groups such as imino and carbonyl functionalities, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 799251-12-0

The compound's unique structure enhances its solubility and stability while providing distinct reactivity profiles. The presence of an oxolan group is particularly noteworthy for its potential to improve interactions with biological targets.

Structural Comparison

Compound NameMolecular FormulaKey Features
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enylC20H24N4O3Similar tricyclic structure; potential for different biological activity
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoC21H26ClF1N4O3Contains fluorine substituent; potential for enhanced biological activity
Ethyl 7-(3-methoxyphenyl)iminoC20H25N5O3Different phenolic substituent; altered reactivity

Antimicrobial Properties

Preliminary studies indicate that 6-imino-11-methyl-2-oxo may exhibit antimicrobial properties. Research has shown that compounds with similar structural features can inhibit microbial growth by disrupting cellular functions or inhibiting specific enzymatic pathways. The mechanism of action is likely related to the compound's ability to bind to molecular targets such as enzymes or receptors, thereby affecting normal cellular processes.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit specific pathways involved in cell proliferation and survival. For instance, its structural components may interact with cancer cell receptors or enzymes critical for tumor growth and metastasis.

The proposed mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Binding : It could bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.
  • DNA Interaction : Potential interactions with nucleic acids may disrupt replication or transcription processes in rapidly dividing cells.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of structurally similar compounds, it was found that variations in substituents significantly affected microbial inhibition levels. The results indicated that compounds with enhanced hydrophobicity or specific functional groups exhibited greater antimicrobial activity compared to simpler analogs .

Research on Anticancer Effects

A recent investigation into the anticancer properties of triazatricyclo compounds demonstrated promising results against various cancer cell lines. The study highlighted that modifications in the compound's structure could lead to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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